N-(2,5-diclorofenil)prop-2-enamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

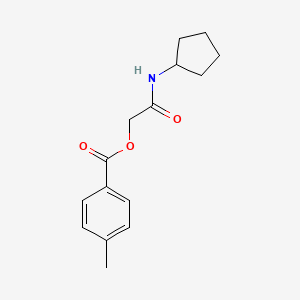

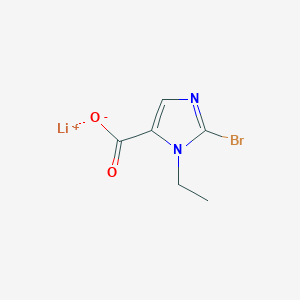

N-(2,5-dichlorophenyl)prop-2-enamide is a compound belonging to the class of N-arylcinnamamides. These compounds are known for their potential bioactive properties, making them of interest in various fields of scientific research .

Aplicaciones Científicas De Investigación

N-(2,5-dichlorophenyl)prop-2-enamide has several scientific research applications:

Mecanismo De Acción

Target of Action

The primary target of N-(2,5-dichlorophenyl)prop-2-enamide is the transcription factor NF-κB . This protein complex plays a crucial role in regulating the immune response to infection and inflammation .

Mode of Action

N-(2,5-dichlorophenyl)prop-2-enamide interacts with NF-κB, inhibiting its activation . This inhibition is significant, with the compound demonstrating a similar effectiveness to the reference drug prednisone .

Biochemical Pathways

The compound affects the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses . By inhibiting NF-κB activation, the compound can attenuate lipopolysaccharide-induced inflammation .

Pharmacokinetics

Its effectiveness at a concentration of 2 µm suggests it has good bioavailability .

Result of Action

The molecular and cellular effects of N-(2,5-dichlorophenyl)prop-2-enamide’s action include the significant attenuation of lipopolysaccharide-induced NF-κB activation . Several compounds in this group also decrease the level of TNF-α, a potent proinflammatory cytokine .

Action Environment

The modification of the anilide core by rather lipophilic and bulky moieties seems to enhance the anti-inflammatory potential of these compounds .

Métodos De Preparación

The synthesis of N-(2,5-dichlorophenyl)prop-2-enamide typically involves the reaction of 2,5-dichloroaniline with cinnamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond . The reaction conditions generally include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours until the reaction is complete .

Análisis De Reacciones Químicas

N-(2,5-dichlorophenyl)prop-2-enamide undergoes various chemical reactions, including:

Comparación Con Compuestos Similares

N-(2,5-dichlorophenyl)prop-2-enamide can be compared with other similar compounds such as:

N-(2,4-dichlorophenyl)prop-2-enamide: This compound has similar structural features but differs in the position of the chlorine atoms, which can affect its reactivity and biological activity.

N-(2,6-dichlorophenyl)prop-2-enamide: Another similar compound with chlorine atoms at different positions, leading to variations in its chemical and biological properties.

N-(2,5-dichlorophenyl)prop-2-enamide stands out due to its unique substitution pattern, which influences its chemical reactivity and potential bioactivity .

Propiedades

IUPAC Name |

N-(2,5-dichlorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO/c1-2-9(13)12-8-5-6(10)3-4-7(8)11/h2-5H,1H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLQELGCJIMPAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=CC(=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2396859.png)

![7-Hydroxy-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2396863.png)

![6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2396867.png)

![4-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B2396872.png)